![molecular formula C20H20N2O4S B4837320 N-(2-furylmethyl)-4-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4837320.png)
N-(2-furylmethyl)-4-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide
Overview
Description
N-(2-furylmethyl)-4-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide, also known as FMMS, is a chemical compound that has been extensively studied for its potential therapeutic uses. This compound is a member of the sulfonamide family, which is widely used in medicinal chemistry due to their diverse biological activities. The synthesis of FMMS has been achieved through various methods, and it has shown promising results in scientific research applications.
Mechanism of Action
The mechanism of action of N-(2-furylmethyl)-4-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide is not fully understood. However, it has been proposed that N-(2-furylmethyl)-4-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide inhibits the activity of certain enzymes involved in the growth and survival of cancer cells. It has also been suggested that N-(2-furylmethyl)-4-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide can induce cell death by activating the apoptotic pathway.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-4-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases. N-(2-furylmethyl)-4-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide has also been shown to inhibit the activity of certain enzymes involved in the growth and survival of cancer cells.
Advantages and Limitations for Lab Experiments
N-(2-furylmethyl)-4-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to exhibit potent biological activities. However, there are also some limitations to using N-(2-furylmethyl)-4-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide in lab experiments. The compound is not very soluble in water, which can make it difficult to work with. Additionally, the mechanism of action of N-(2-furylmethyl)-4-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several potential future directions for the study of N-(2-furylmethyl)-4-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide. One possible direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Another potential direction is to explore its anti-cancer activity further and to investigate its potential as a chemotherapeutic agent. Additionally, further studies could be conducted to elucidate the mechanism of action of N-(2-furylmethyl)-4-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide and to identify its molecular targets.
Scientific Research Applications
N-(2-furylmethyl)-4-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide has been studied for its potential therapeutic uses in various scientific research applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. N-(2-furylmethyl)-4-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide has also been shown to inhibit the growth of cancer cells and induce apoptosis.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-methyl-3-[(4-methylphenyl)sulfonylamino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-14-5-9-18(10-6-14)27(24,25)22-19-12-16(8-7-15(19)2)20(23)21-13-17-4-3-11-26-17/h3-12,22H,13H2,1-2H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZYZBYQCOUJTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C(=O)NCC3=CC=CO3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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